7-(3-methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, substituted with phenyl and methylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent, such as toluene, in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methylphenyl groups can be replaced by other substituents using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities.
Properties
Molecular Formula |
C29H27N5 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
7-(3-methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H27N5/c1-22-9-8-14-25(19-22)34-20-26(23-10-4-2-5-11-23)27-28(30-21-31-29(27)34)33-17-15-32(16-18-33)24-12-6-3-7-13-24/h2-14,19-21H,15-18H2,1H3 |
InChI Key |
MGSOXECABIZBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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